2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[3-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O5S2/c34-27-23-13-6-9-20-10-7-14-24(25(20)23)28(35)33(27)17-8-18-39-29-31-30-26(38-29)21-11-5-12-22(19-21)40(36,37)32-15-3-1-2-4-16-32/h5-7,9-14,19H,1-4,8,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKWJHJTWJKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((5-(3-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS Number: 912906-57-1) is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates multiple functional groups that suggest a variety of biological activities. This article examines the biological activity of this compound based on available research findings, including its effects on different biological systems and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 576.7 g/mol. The structure features an azepane ring, a phenyl group, and an oxadiazole moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities, particularly in neuroprotection and enzyme inhibition. The following sections detail specific activities observed in studies.
Neuroprotective Effects
Compounds containing the oxadiazole scaffold have been reported to possess neuroprotective properties. For instance, derivatives of the oxadiazole have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. In vitro studies have demonstrated that certain analogs exhibit IC50 values in the low micromolar range against AChE, suggesting potential therapeutic benefits in cognitive disorders .
Enzyme Inhibition
The compound's structural components suggest it may act as an inhibitor for various enzymes:
- Acetylcholinesterase (AChE) : Inhibitory activity against AChE is significant for compounds in this class. Studies report IC50 values ranging from 0.052 μM to over 10 μM depending on the specific substitutions on the phenyl ring .
- Butyrylcholinesterase (BChE) : Similar trends are observed with BChE inhibition, where certain modifications enhance inhibitory potency .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of compounds related to the target compound:
- Cognitive Function Improvement : A study demonstrated that a related compound improved cognitive functions in rat models induced by scopolamine and amyloid-beta (Aβ). The neuroprotective effects were attributed to the inhibition of cholinesterases and modulation of neurotransmitter levels .
- Inhibition Profiles : The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups (EWGs) at specific positions on the phenyl ring enhance AChE inhibitory activity. For example, compounds with cyano or chloro substituents showed improved efficacy compared to their unsubstituted counterparts .
Data Tables
The following table summarizes key findings related to enzyme inhibition:
| Compound | Target Enzyme | IC50 Value (μM) | Remarks |
|---|---|---|---|
| SD-6 | AChE | 0.907 ± 0.011 | Strong inhibitor |
| SD-1 | AChE | 1.5 - 2.0 | Moderate activity |
| SD-9 | BChE | >10 | Poor inhibitor |
| SD-14 | BACE-1 | 1.413 ± 0.017 | Better than donepezil |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound’s uniqueness lies in its hybrid architecture. Key comparisons include:
Key Findings
- Solubility and Bioavailability: The target compound’s azepane sulfonyl group likely enhances aqueous solubility compared to non-sulfonated analogs (e.g., 2a in ) . However, its large aromatic core may reduce membrane permeability relative to smaller oxadiazoles like 2a .
- Reactivity : The thioether-propyl chain offers superior stability compared to thione derivatives (e.g., 2a), which are prone to oxidation . Conversely, spiro-dione systems (a-e) exhibit rigid conformations that limit metabolic degradation .
- Biological Interactions: Hydroxyphenyl-oxadiazoles (2a) show broad antimicrobial activity, while benzylidene-thiazolidinones (3) target cancer cells.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains three critical motifs: (1) a benzo[de]isoquinoline-1,3(2H)-dione core, which contributes π-π stacking interactions; (2) a 1,3,4-oxadiazole ring with a thioether linkage, enhancing electrophilic substitution potential; and (3) an azepane-sulfonyl group, which modulates solubility and hydrogen-bonding capacity. These features collectively affect reactivity in nucleophilic/electrophilic reactions and ligand-receptor interactions. Structural analogs (e.g., ) suggest the sulfonyl group improves metabolic stability, while the oxadiazole-thioether moiety may facilitate redox activity .
Q. What standard analytical techniques are recommended for characterizing this compound?
Use a combination of:
- HPLC-MS : To confirm purity (>95%) and molecular weight (e.g., uses LC-MS for oxadiazole derivatives).
- NMR (¹H/¹³C) : To verify regiochemistry of the oxadiazole and sulfonyl groups (see for analogous compound spectral data).
- FT-IR : To identify sulfonyl S=O stretches (~1350 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .
Q. What synthetic precursors are typically used to construct the 1,3,4-oxadiazole-thioether moiety?
The oxadiazole ring is synthesized via cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., using POCl₃ or H₂SO₄). The thioether linkage is introduced via nucleophilic substitution between a thiol (e.g., 3-mercaptopropyl benzo[de]isoquinoline-dione) and a halogenated oxadiazole precursor. and describe similar protocols for oxadiazole-thioether synthesis .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation. For example, highlights ICReDD’s approach using reaction path searches to narrow optimal conditions (solvent, temperature). Pair this with molecular dynamics simulations (e.g., COMSOL Multiphysics, ) to predict solubility and crystallization behavior .
Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, solvent controls).
- Purity analysis : Use HPLC to rule out impurities ( recommends ≥95% purity for reliable bioactivity).
- In silico docking : Compare binding modes across analogs (e.g., used docking to explain antimicrobial variance).
- Meta-analysis : Cross-reference with databases like PubChem to identify outliers .
Q. How can statistical design of experiments (DoE) improve yield in multi-step synthesis?
Use fractional factorial designs (e.g., Taguchi methods) to screen critical variables (e.g., reaction time, catalyst loading). demonstrates DoE for optimizing TiO₂ photocatalysis; similar principles apply here. For example, vary:
- Step 1 (oxadiazole formation) : Temperature (80–120°C), solvent (acetonitrile vs. DMF).
- Step 2 (thioether coupling) : Molar ratio (1:1 to 1:1.2), base (K₂CO₃ vs. Et₃N). Analyze via ANOVA to identify significant factors and interactions .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC ( ).
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss.
- Thermogravimetric analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) .
Q. How can AI-driven tools accelerate derivative design for target-specific activity?
- Generative models : Train on PubChem bioactivity data to propose derivatives with optimized ADMET profiles.
- Reinforcement learning : Optimize reaction pathways using platforms like IBM RXN ( ).
- Cheminformatics : Use KNIME or Pipeline Pilot to cluster analogs and identify SAR trends .
Data Contradiction and Validation
Q. How to address discrepancies in computational vs. experimental binding affinities?
- Ensemble docking : Account for protein flexibility (e.g., MD-sampled conformers).
- Solvent effects : Include implicit solvent models (e.g., PBSA) in docking scores.
- Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics (e.g., ’s approach for isoindole-dione analogs) .
Q. What protocols ensure reproducibility in biological assays involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
